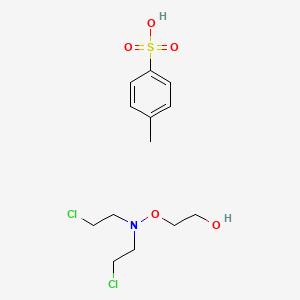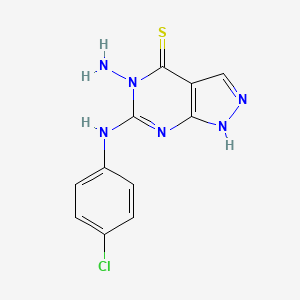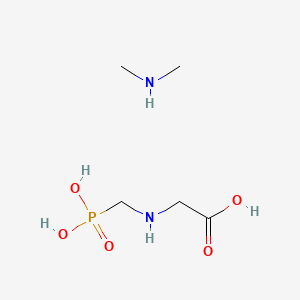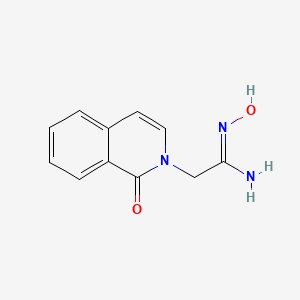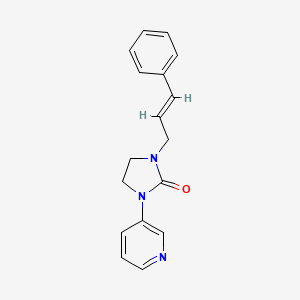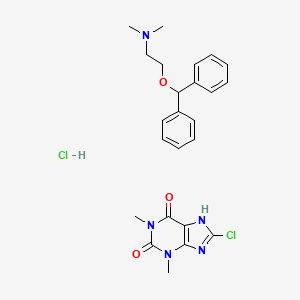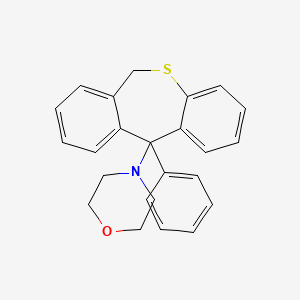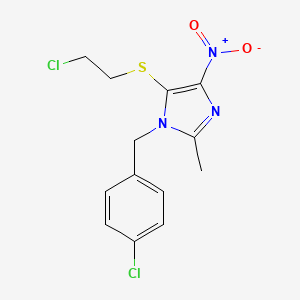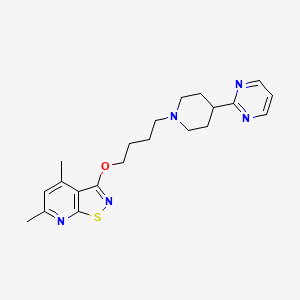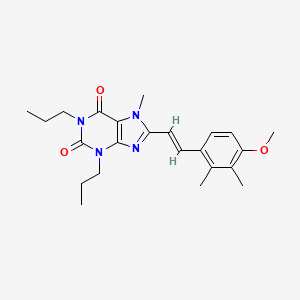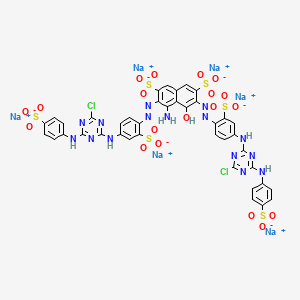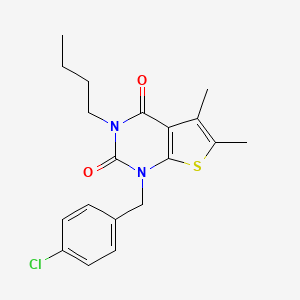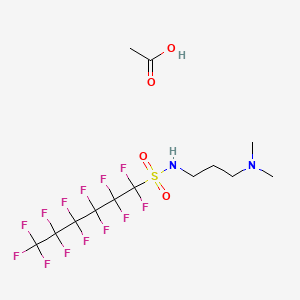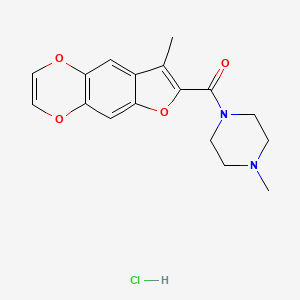
Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a furobenzodioxin moiety, and a hydrochloride group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the furobenzodioxin intermediate. This intermediate is then reacted with piperazine derivatives under controlled conditions to form the final product. Common reagents used in these reactions include carboxylic acid chlorides and bases such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit key enzymes or receptors involved in cell proliferation, leading to its anti-cancer effects. Molecular docking studies have shown its binding orientations in the active sites of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: These compounds share the piperazine ring structure but differ in their substituents.
Furobenzodioxin derivatives: These compounds contain the furobenzodioxin moiety but have different functional groups attached.
Uniqueness
Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anti-cancer agent sets it apart from other similar compounds .
Propiedades
Número CAS |
102517-09-9 |
|---|---|
Fórmula molecular |
C17H19ClN2O4 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
(8-methylfuro[2,3-g][1,4]benzodioxin-7-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-11-12-9-14-15(22-8-7-21-14)10-13(12)23-16(11)17(20)19-5-3-18(2)4-6-19;/h7-10H,3-6H2,1-2H3;1H |
Clave InChI |
DTJDYZKBCFLGFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=CC3=C(C=C12)OC=CO3)C(=O)N4CCN(CC4)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


